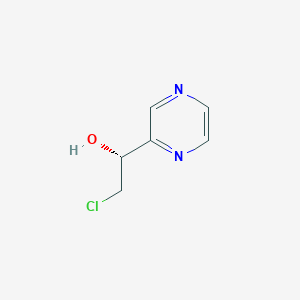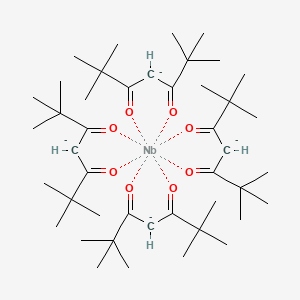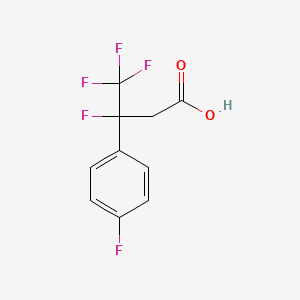
3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid is an organic compound characterized by the presence of multiple fluorine atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid typically involves the introduction of fluorine atoms into a butanoic acid backbone. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4-Tetrafluorobutanoic acid
- 4-Bromo-3,3,4,4-tetrafluorobutanoic acid
- 4-Fluorophenylboronic acid
Comparison: 3,4,4,4-Tetrafluoro-3-(4-fluorophenyl)butanoic acid is unique due to the presence of both a phenyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher reactivity in substitution reactions and greater stability under oxidative conditions. Its unique structure also allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H7F5O2 |
|---|---|
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
3,4,4,4-tetrafluoro-3-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-7-3-1-6(2-4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
InChI-Schlüssel |
PIXYLESZHDKHFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
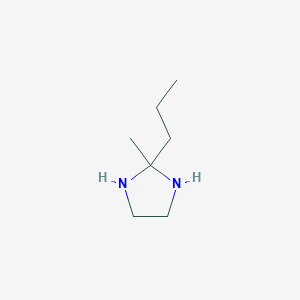
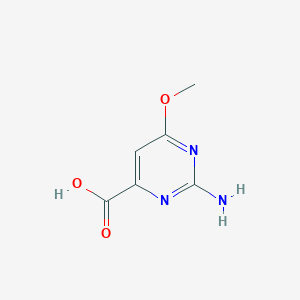
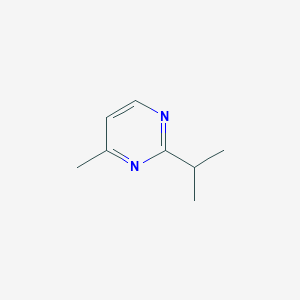
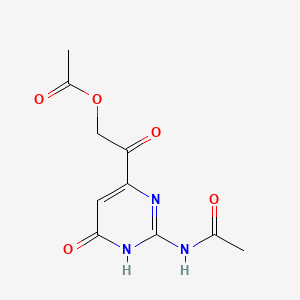
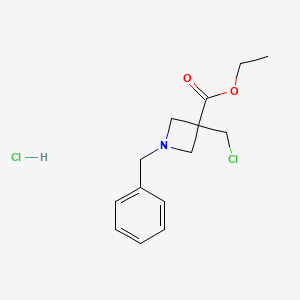
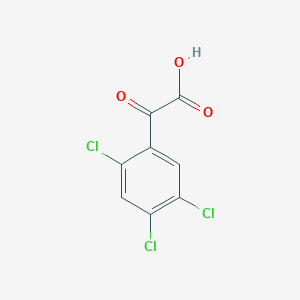
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)

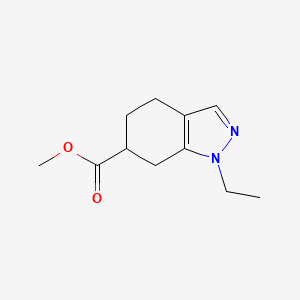
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
